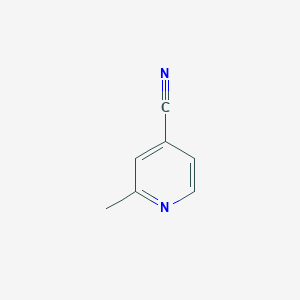

4-Cyano-2-methylpyridine

概要

説明

準備方法

合成経路と反応条件: リノール酸エチルは、硫酸などの触媒存在下でリノール酸とエタノールをエステル化することで合成できます . この反応では、リノール酸とエタノールを還流条件下で数時間加熱した後、蒸留によって精製して最終生成物を得ます .

工業的製造方法: 工業的には、リノール酸エチルは、大豆油やヒマワリ油などのリノール酸を豊富に含む植物油から製造されることが多いです . このプロセスでは、油からリノール酸を抽出し、エタノールとエステル化します. 尿素錯体形成や分子蒸留などの高度な精製技術を使用して、高純度を実現します .

化学反応解析

反応の種類:

酸化: リノール酸エチルは、アセチルアセトンマンガン(II)などの触媒存在下で自動酸化を起こす可能性があります. この反応は、アルキッド塗料の乾燥剤としての用途において重要です.

還元: リノール酸エチルは水素化されて飽和脂肪酸エステルであるステアリン酸エチルを生成できます.

一般的な試薬と条件:

酸化: アセチルアセトンマンガン(II)などの触媒.

還元: パラジウムなどの金属触媒存在下での水素ガス.

置換: 特定の条件下でのデオキシグアノシン.

主な生成物:

酸化: 様々な酸化誘導体.

還元: ステアリン酸エチル.

置換: N2,3-エテノグアニン.

化学反応の分析

Types of Reactions:

Oxidation: Ethyl linoleate can undergo auto-oxidation in the presence of catalysts like manganese(II) acetylacetonate. This reaction is significant in the context of its use as a drying agent in alkyd paints.

Reduction: Ethyl linoleate can be hydrogenated to form ethyl stearate, a saturated fatty acid ester.

Substitution: It can react with deoxyguanosine to form N2,3-ethenoguanine.

Common Reagents and Conditions:

Oxidation: Catalysts such as manganese(II) acetylacetonate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Deoxyguanosine under specific conditions.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Ethyl stearate.

Substitution: N2,3-ethenoguanine.

科学的研究の応用

Pharmaceutical Applications

4-Cyano-2-methylpyridine is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing calcium antagonists and other therapeutic agents.

Key Pharmaceuticals Synthesized:

| Pharmaceutical | Target Condition | Mechanism |

|---|---|---|

| Calcium Channel Blockers | Hypertension | Inhibits calcium ion influx into cardiac cells |

| Anti-inflammatory Agents | Inflammation | Modulates inflammatory pathways |

| Anticancer Compounds | Various Cancers | Induces apoptosis in cancer cells |

Case Study: Synthesis of Calcium Antagonists

Research indicates that this compound is utilized in synthesizing specific calcium antagonists, which have shown efficacy in managing hypertension and other cardiovascular diseases. The compound facilitates the formation of key intermediates that are crucial for these drugs' pharmacological activity .

Agricultural Chemicals

The compound also finds applications in the formulation of agrochemicals, particularly pesticides and herbicides. Its role as a building block enables the development of more effective crop protection agents.

Agrochemical Applications:

| Agrochemical Type | Function |

|---|---|

| Herbicides | Weeds control |

| Insecticides | Pest management |

Example Application: Development of New Herbicides

Studies have demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species, contributing to enhanced agricultural productivity .

Organic Synthesis

As a versatile building block, this compound is integral to organic synthesis processes. It allows chemists to construct complex molecules efficiently.

Synthetic Pathways:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of new C-N bonds |

| Condensation Reactions | Creation of larger frameworks |

Research Insights:

The compound has been employed in numerous synthetic routes leading to biologically active compounds, showcasing its utility in research laboratories focused on organic synthesis .

Material Science

In material science, this compound is explored for developing novel materials, including polymers and coatings with enhanced properties.

Material Applications:

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Durability, flexibility |

| Coatings | Chemical resistance |

Innovative Applications:

Research has indicated that incorporating this compound into polymer matrices can significantly improve their thermal and mechanical properties, making them suitable for various industrial applications .

Research in Catalysis

The compound is also utilized in catalysis research, where it aids in developing more effective catalysts for various chemical reactions.

Catalytic Applications:

| Catalyst Type | Reaction Type |

|---|---|

| Transition Metal Complexes | Cross-coupling reactions |

| Organocatalysts | Asymmetric synthesis |

Catalysis Studies:

Investigations have shown that this compound can enhance reaction efficiency by stabilizing transition states during catalytic processes .

作用機序

リノール酸エチルは、様々なメカニズムを通じて効果を発揮します:

メラニン生成抑制効果: cAMP産生を阻害することで、マウスB16メラノーマ細胞におけるフォルスコリン誘導メラニン生成とチロシナーゼ活性を阻害します.

類似化合物の比較

類似化合物:

リノレン酸エチル: 3つの二重結合を持つ類似化合物で、美白作用とメラニン生成抑制作用で知られています.

オレイン酸エチル: さまざまな工業用途で使用される別の脂肪酸エチルエステルです.

リノール酸エチルの独自性: リノール酸エチルは、2つのシス二重結合の特異的な組み合わせにより、独自の化学的および生物学的特性を持つユニークな化合物です. コレステロールと血中脂質レベルを低下させる能力に加えて、抗炎症作用とメラニン生成抑制効果を持つため、製薬業界と化粧品業界の両方で貴重な化合物となっています .

類似化合物との比較

Ethyl linolenate: A similar compound with three double bonds, known for its role in skin-whitening and anti-melanogenesis.

Ethyl oleate: Another fatty acid ethyl ester used in various industrial applications.

Uniqueness of Ethyl Linoleate: Ethyl linoleate is unique due to its specific combination of two cis double bonds, which imparts distinct chemical and biological properties. Its ability to reduce cholesterol and blood lipid levels, along with its anti-inflammatory and anti-melanogenic effects, makes it a valuable compound in both pharmaceutical and cosmetic industries .

生物活性

4-Cyano-2-methylpyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound (C₇H₆N₂) is characterized by a cyano group (-C≡N) attached to the 4-position of the pyridine ring. Its synthesis typically involves the reaction of 2-methylpyridine with cyanogen halides or other cyanating agents. The resulting compound has been utilized as an intermediate in the synthesis of various biologically active molecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound for developing new antibiotics.

- Phytotoxicity : Research indicates that derivatives of pyridines, including this compound, possess phytotoxic effects. A study evaluated its impact on plant species such as Ipomoea grandifolia and Cucumis sativus, revealing inhibitory effects on both root and aerial growth at specific concentrations .

- Antitumor Activity : There is growing interest in the antitumor potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation for cancer therapy applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, varying concentrations of this compound were applied to Cucumis sativus. Results indicated that at concentrations above 10 µM, significant growth inhibition occurred, with root development being more affected than aerial parts .

Data Table: Biological Activities Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Phytotoxic | Inhibition of growth in Cucumis sativus | |

| Antitumor | Induces apoptosis in cancer cell lines |

Research Findings

Recent studies have focused on understanding the mechanism of action behind the biological activities of this compound. For example, its interaction with cellular receptors and enzymes has been explored to elucidate its role in antimicrobial and antitumor effects. Theoretical studies using Density Functional Theory (DFT) have also been employed to predict molecular behavior and interactions in biological systems .

特性

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。